Benazepril(1+)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

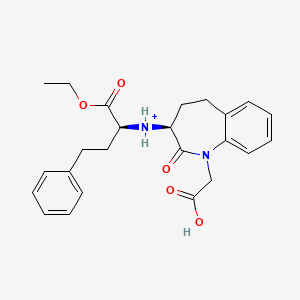

Benazepril(1+) is an ammonium ion resulting from the protonation of the secondary amino group of benazepril. It is a conjugate acid of a benazepril.

Analyse Chemischer Reaktionen

Metabolic Activation via Ester Hydrolysis

Benazepril(1+) undergoes hepatic esterase-mediated hydrolysis to form its active metabolite, benazeprilat . This reaction involves cleavage of the ethyl ester group (Fig. 1), converting the prodrug into a potent angiotensin-converting enzyme (ACE) inhibitor .

| Reaction Parameter | Value |

|---|---|

| Catalytic site | Liver esterases |

| Bioavailability (post-hydrolysis) | 37% (oral dose) |

| Time to peak plasma concentration | 0.5–1 hour (benazepril); 1–4 hours (benazeprilat) |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack on the ester carbonyl carbon, facilitated by water or hydroxyl groups in the enzymatic active site. The resulting carboxylate (benazeprilat) exhibits 10x greater ACE inhibition than the parent compound .

Glucuronidation Conjugation

Both benazepril(1+) and benazeprilat undergo phase II metabolism via glucuronidation, forming water-soluble conjugates for renal excretion .

| Reaction Feature | Detail |

|---|---|

| Enzyme involved | UDP-glucuronosyltransferase (UGT) |

| Primary site | Liver |

| Excretion pathway | Renal (70–80%); biliary (11–12%) |

Structural Impact :

The benzazepine core remains intact, with glucuronic acid attaching to the carboxylate or secondary amine groups. This modification increases polarity, facilitating elimination .

Asymmetric Catalytic Hydrogenation

A critical step in benazepril synthesis involves asymmetric hydrogenation of ethyl 2-oxo-4-phenylbutyrate using cinchonidine as a chiral ligand. This yields (R)-ethyl 2-hydroxy-4-phenylbutyrate, a key intermediate .

| Reaction Condition | Parameter |

|---|---|

| Catalyst | Cinchonidine |

| Pressure | High hydrogen pressure (~50 bar) |

| Solvent | Ethanol or methanol |

| Enantiomeric excess (ee) | >98% |

Sulfonate Formation and Nucleophilic Substitution

The intermediate reacts with p-nitrobenzenesulfonyl chloride to form a sulfonate ester, which undergoes nucleophilic substitution with (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine-1-tert-butyl acetate .

| Step | Reagent/Condition |

|---|---|

| Sulfonation | p-Nitrobenzenesulfonyl chloride, base |

| Substitution | Phase-transfer catalysis (PTC), DMSO solvent |

| Yield | 85–90% |

Epimerization and Kinetic Resolution

To obtain the pharmacologically active S,S-diastereomer , a patented process employs kinetic resolution:

-

Undesired R,S-diastereomer epimerizes under basic conditions.

-

Crystallization selectively precipitates the S,S-form due to lower solubility .

| Parameter | Value |

|---|---|

| Solvent system | Ethanol-water mixture |

| Temperature | 0–5°C |

| Final diastereomeric excess | >99% |

Stability and Degradation

Benazepril(1+) is stable under acidic conditions but degrades in alkaline environments via hydrolysis of the ester and amide bonds.

| Degradation Pathway | Condition |

|---|---|

| Ester hydrolysis | pH > 8, elevated temperature |

| Amide hydrolysis | Strong acids/bases |

| Oxidation | Light or peroxides |

Key Stability Data :

Structural and Physicochemical Data

Eigenschaften

Molekularformel |

C24H29N2O5+ |

|---|---|

Molekulargewicht |

425.5 g/mol |

IUPAC-Name |

[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]azanium |

InChI |

InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/p+1/t19-,20-/m0/s1 |

InChI-Schlüssel |

XPCFTKFZXHTYIP-PMACEKPBSA-O |

Isomerische SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)[NH2+][C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O |

Kanonische SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)[NH2+]C2CCC3=CC=CC=C3N(C2=O)CC(=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.